molecular formula C12H15ClF3N B11805954 3,3-Difluoro-4-(4-fluorobenzyl)piperidine hydrochloride

3,3-Difluoro-4-(4-fluorobenzyl)piperidine hydrochloride

Cat. No.: B11805954
M. Wt: 265.70 g/mol
InChI Key: IVVPZQRUTDKZAN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-4-(4-fluorobenzyl)piperidine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-4-(4-fluorobenzyl)piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of 3,3-Difluoro-4-(4-fluorobenzyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms can enhance its binding affinity and selectivity for these targets, leading to various biological effects . The compound may modulate specific signaling pathways, influencing cellular processes and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Difluoro-4-(4-fluorobenzyl)piperidine hydrochloride is unique due to the specific positioning of fluorine atoms on both the benzyl and piperidine rings.

Properties

Molecular Formula

C12H15ClF3N

Molecular Weight

265.70 g/mol

IUPAC Name

3,3-difluoro-4-[(4-fluorophenyl)methyl]piperidine;hydrochloride

InChI

InChI=1S/C12H14F3N.ClH/c13-11-3-1-9(2-4-11)7-10-5-6-16-8-12(10,14)15;/h1-4,10,16H,5-8H2;1H

InChI Key

IVVPZQRUTDKZAN-UHFFFAOYSA-N

Canonical SMILES

C1CNCC(C1CC2=CC=C(C=C2)F)(F)F.Cl

Origin of Product

United States

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